molecular formula C9H10O3 B048926 2'-Hydroxy-5'-methoxyacetophenone CAS No. 705-15-7

2'-Hydroxy-5'-methoxyacetophenone

Cat. No. B048926
Key on ui cas rn: 705-15-7
M. Wt: 166.17 g/mol
InChI Key: MLIBGOFSXXWRIY-UHFFFAOYSA-N
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Patent
US07741484B2

Procedure details

To a cooled solution of 1-(2-hydroxy-5-methoxy-phenyl)-ethanone (10.0 kg) in 79.0 kg of THF was gradually added 46.4 kg of 3M solution of MeMgCl in THF at a rate such that the reaction mixture temperature did not exceed 25 degrees C. Following addition of the MeMgCl solution, the reaction mixture was stirred at ambient temperature for 18 hours, at which point HPLC analysis showed more than 98% conversion of 1-(2-hydroxy-5-methoxy-phenyl)-ethanone to 2-(1-hydroxy-1-methyl-ethyl)-4-methoxy-phenol (not shown in Scheme D). To the stirred solution was then added 10% palladium on carbon (1.02 kg, 50% water wet) suspended in 3.5 Kg of THF. The reaction mixture was cooled and placed under a hydrogen atmosphere at 5 psig, and concentrated HCl (19.5 kg) was added while maintaining the reaction temperature at 25° C. The resultant mixture was stirred at ambient temperature for 18 hours, then treated with 44.4 kg water and filtered through a bed of Celite to remove suspended catalyst. The filter cake was rinsed with EtOAc and the combined filtrate was separated. The organic phase was washed with water, then concentrated by distillation to provide an oil. This oil was dissolved in 2-butanone (20.4 kg) and the crude solution was employed directly in the next step. A 161.8 g aliquot of the solution was concentrated under vacuum to provide 49.5 g of 2-isopropyl-4-methoxyphenol as an oil, projecting to 10.4 kg crude contained product in the bulk 2-butanone solution. 1H nmr (DMSO) delta: 1.14 (d, 6H, J=6.9 Hz), 3.18 (septet, 1H, J=6.9 Hz), 3.65 (s, 3H), 6.56, (dd, 1H, J=8.6 Hz, 3.1 Hz), 6.67 (d, 1H, J=3.1 Hz), 6.69 (d, 1H, 8.6 Hz).
Quantity
10 kg
Type
reactant
Reaction Step One
Name
Quantity
79 kg
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.02 kg
Type
catalyst
Reaction Step Four
Name
Quantity
3.5 kg
Type
solvent
Reaction Step Five
Quantity
20.4 kg
Type
solvent
Reaction Step Six
Name
Quantity
44.4 kg
Type
solvent
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
19.5 kg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
OC1C=CC(OC)=CC=1C(=O)C.C[Mg]Cl.O[C:17]([C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[OH:28])([CH3:19])[CH3:18].Cl>C1COCC1.[Pd].CC(=O)CC.O>[CH:17]([C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[OH:28])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
OC1=C(C=C(C=C1)OC)C(C)=O
Step Two
Name
Quantity
79 kg
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.02 kg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
3.5 kg
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20.4 kg
Type
solvent
Smiles
CC(CC)=O
Step Seven
Name
Quantity
44.4 kg
Type
solvent
Smiles
O
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)OC)C(C)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C1=C(C=CC(=C1)OC)O
Step Thirteen
Name
Quantity
19.5 kg
Type
reactant
Smiles
Cl
Step Fourteen
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 18 hours, at which point HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 25 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 25° C
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
to remove
WASH
Type
WASH
Details
The filter cake was rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined filtrate was separated
WASH
Type
WASH
Details
The organic phase was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation
CUSTOM
Type
CUSTOM
Details
to provide an oil
CONCENTRATION
Type
CONCENTRATION
Details
A 161.8 g aliquot of the solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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